3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol
Description
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a pyridin-2-ol derivative featuring a tosyl-protected pyrrolidine ring at the 3-position of the pyridine ring. Key applications of such compounds include roles in catalysis, medicinal chemistry, and as intermediates in organic synthesis .
Properties
Molecular Formula |
C16H18N2O3S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O3S/c1-12-6-8-13(9-7-12)22(20,21)18-11-3-5-15(18)14-4-2-10-17-16(14)19/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,19) |
InChI Key |
MTJRJVAFLSUDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the reaction of pyridin-2-ol with a tosylated pyrrolidine derivative. The reaction conditions often include the use of solvents such as dioxane or ethyl alcohol, and may require the presence of catalysts like trifluoroacetic acid or L-proline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the tosyl group or reduction of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with various molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyridin-2-ol Derivatives
Structural and Substituent Effects
The substituent at position 3 significantly impacts the physicochemical and electronic properties of pyridin-2-ol derivatives. Below is a comparative analysis:
Key Observations:
- Steric Effects : Bulky substituents (e.g., tosylpyrrolidinyl, trifluoromethyl) hinder enzymatic hydroxylation. For instance, 1-butylpyridin-2-ol remains unchanged due to steric bulk, while smaller substituents (e.g., chloro, methyl) allow hydroxylation .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and regioselectivity in reactions. Conversely, electron-donating groups (e.g., methoxy) promote further catabolism .
Reactivity in Microbial Hydroxylation
Burkholderia sp. MAK1 catalyzes regioselective hydroxylation of pyridin-2-ol derivatives at position 3. However, substituent identity dictates reactivity:
- 3-(Trifluoromethyl)pyridin-2-ol: Slowly hydroxylated (mass +16 Da), forming a detectable mono-hydroxylated product .
- 3-Methoxypyridin-2-ol : Resists hydroxylation; metabolized via alternative pathways .
- This compound (inferred) : Expected to resist hydroxylation due to steric bulk, similar to 1-butylpyridin-2-ol .
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